N-(4-methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide
Description
N-(4-Methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide is a pyrazolo[1,5-a]pyrimidine derivative featuring a sulfanylacetamide side chain. The core pyrazolo[1,5-a]pyrimidine scaffold is substituted with a phenyl group at position 3, a methyl group at position 5, and a sulfanylacetamide moiety at position 5. The 4-methoxyphenyl group on the acetamide side chain distinguishes it from structurally related compounds.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-15-12-21(29-14-20(27)25-17-8-10-18(28-2)11-9-17)26-22(24-15)19(13-23-26)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNYPGKRVAGRFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The pyrazolo[1,5-a]pyrimidine core is a common motif in medicinal chemistry. Key structural analogs include:
Physicochemical Properties
Q & A
Q. What are the critical steps in synthesizing N-(4-methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide, and how do reaction conditions influence yield?
The synthesis involves constructing the pyrazolo[1,5-a]pyrimidine core, followed by sulfanylation and acetylation. Key steps include:
- Core formation : Cyclocondensation of substituted pyrazole precursors with nitriles or amidines under reflux conditions (e.g., ethanol or DMF at 80–120°C) .
- Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like KCO or NaH .
- Acetamide coupling : Reaction with 4-methoxyphenylamine using coupling agents (e.g., EDCI/HOBt) in aprotic solvents (e.g., DCM) . Yield optimization depends on solvent polarity, temperature gradients, and stoichiometric ratios of intermediates. For example, dimethylformamide (DMF) enhances solubility of aromatic intermediates, while excess reagents improve conversion rates .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR are critical for confirming regioselectivity in the pyrazolo-pyrimidine core and verifying substituent positions (e.g., methoxy vs. methyl groups) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) coupled with reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) and detects trace byproducts .
- X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing, particularly for validating sulfanyl-acetamide bond geometry .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, reducing trial-and-error experimentation. For example:
- Reaction path screening : Tools like Gaussian or ORCA simulate energy barriers for sulfanylation, identifying optimal catalysts (e.g., NaH over KCO for lower activation energy) .
- Solvent effects : COSMO-RS models assess solvent polarity impacts on reaction kinetics, favoring DMF for polar intermediates .
- Machine learning : Training datasets from analogous pyrazolo-pyrimidine syntheses predict yields under untested conditions (e.g., temperature ramps) .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogs?
Discrepancies often arise from substituent effects or assay variability. Methodological approaches include:
- SAR analysis : Compare bioactivity of analogs with systematic substitutions (e.g., 4-methoxyphenyl vs. 3-methylphenyl groups) to isolate pharmacophore contributions .
- Targeted docking studies : Molecular docking (AutoDock Vina) identifies binding affinity variations to kinases or GPCRs, explaining divergent IC values .
- Assay standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
Q. How can experimental design (DoE) improve the scalability of this compound’s synthesis?
Statistical DoE (e.g., factorial or response surface designs) identifies critical parameters:
- Factors : Temperature (80–120°C), solvent (DMF vs. ethanol), and catalyst loading (0.5–2.0 equiv.) .
- Responses : Yield, purity, and reaction time.
- Optimization : Central composite design (CCD) models nonlinear interactions, revealing that 100°C in DMF with 1.2 equiv. NaH maximizes yield (82%) while minimizing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
